N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide
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Overview
Description
N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid
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Step 1: Synthesis of Intermediate
Reactants: 2-aminopyridine, arylglyoxal, Meldrum’s acid
Conditions: Solvent (e.g., ethanol), reflux, catalyst (e.g., p-toluenesulfonic acid)
Product: Substituted imidazo[1,2-a]pyridine
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Step 2: Functionalization
Reactants: Substituted imidazo[1,2-a]pyridine, 4-chlorobenzoyl chloride
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzamide moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups (if present) on the imidazo[1,2-a]pyridine ring can yield amines.
Substitution: Halogen atoms (chlorine) on the aromatic rings can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Imidazo[1,2-a]pyridine derivatives are known for their activity against various biological targets, including enzymes and receptors. This particular compound may exhibit anti-inflammatory, antiviral, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or block receptors associated with inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C22H14Cl2F3N3O |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C22H14Cl2F3N3O/c1-12-2-4-14(5-3-12)21(31)29-20-18(13-6-8-16(23)9-7-13)28-19-17(24)10-15(11-30(19)20)22(25,26)27/h2-11H,1H3,(H,29,31) |
InChI Key |
KLKJWYRYDNHKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Cl)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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